Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-7-4-3-5-8(11)13(7)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRXRNFCZUCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step One-Pot Cyclization Using 2-Aminopyridines and Ethyl Bromoacetate Derivatives
A convenient and practical method involves a two-step one-pot synthesis starting from 2-aminopyridine derivatives and ethyl bromoacetate in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent. This approach was reported by Fan and Li (2018) for related imidazo[1,2-a]pyridine derivatives and can be adapted for imidazo[1,5-a]pyridines by modifying the starting materials accordingly.
Procedure Summary:
- Stir 2-aminopyridine with DMF-DMA in DMF at 65 °C for 3 hours to form an intermediate formamidine.
- Add ethyl bromoacetate, sodium bicarbonate, and potassium iodide sequentially.
- Stir the mixture at 85 °C to promote cyclization and ring closure.
- Work-up includes extraction with chloroform, drying, and purification by silica gel chromatography.
- The reaction proceeds through initial formation of an imine intermediate followed by nucleophilic substitution and cyclization.
- The ethyl ester group is introduced via ethyl bromoacetate.
- The chloro substituent can be incorporated by using 5-chloro-2-aminopyridine as the starting amine.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF) | Efficient intermediate formation |
| Temperature | 65 °C (first step), 85 °C (second step) | Moderate heating required |
| Base | Sodium bicarbonate | Facilitates cyclization |
| Additives | Potassium iodide | Enhances reaction rate |
| Purification | Silica gel chromatography | Pure product obtained |
| Yield | Moderate to high (varies with substrates) | Typically >60% |
This method is versatile and can be adapted to various substituted aminopyridines to obtain different halogenated imidazo[1,5-a]pyridine esters.
Condensation of Ethyl 2-Halogenated-3-oxobutanoates with 2-Aminopyridines
Another established method involves the condensation of ethyl 2-chloro- or 2-bromo-3-oxobutanoates with 2-aminopyridines in alcoholic solvents under reflux conditions.
- Mix ethyl 2-halogenated-3-oxobutanoate with 2-aminopyridine in ethanol or 1,2-dimethoxyethane.
- Heat under reflux for extended periods (overnight to 48 hours).
- The reaction leads to cyclization forming the imidazo[1,5-a]pyridine-3-carboxylate core.
- The chloro substituent can be introduced via the halogenated ketoester or by using 5-chloropyridine derivatives.
- Traditional reflux methods yield moderate to low yields (50-70% or less) for some substitution patterns.
- Microwave-assisted organic synthesis (MAOS) has been developed to improve yields and reduce reaction times significantly.
- MAOS allows rapid synthesis of disubstituted imidazo[1,2-a]pyridine carboxylates, which can be extended to imidazo[1,5-a]pyridines by analogous conditions.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and ethanol.
Nucleophilic Substitution: Yields substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. The presence of the chlorine atom and the ester group may influence its binding affinity and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,5-a]pyridine Core
The table below compares substituent effects on imidazo[1,5-a]pyridine derivatives:
Key Observations :
- Chlorine vs. Bromine : Bromine at position 6 (e.g., in compound 25, ) facilitates cross-coupling reactions, whereas chlorine at position 5 (as in the target compound) may enhance electrophilicity for nucleophilic substitution .
- Methyl/Hydroxy Groups : Methyl groups (e.g., in compound 14, ) increase metabolic stability, while hydroxy groups (e.g., compound 28, ) improve solubility but may require protection during synthesis .
Heterocycle Variations
Imidazo[1,5-a]pyridine derivatives are often compared to pyrazolo[1,5-a]pyridines and triazolo analogs:
Spectral Data:
Biological Activity
Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : Approximately 224.64 g/mol
- Melting Point : 79°C to 82°C
The compound features a chlorine atom at the 5-position of the imidazo ring, which significantly influences its chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibition of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may serve as a lead in developing drugs that require modulation of these pathways. The inhibition profiles indicate potential therapeutic applications in managing drug interactions and enhancing the efficacy of co-administered medications.
Anticancer Properties
Preliminary studies have suggested that this compound possesses anticancer properties. Although the exact mechanisms remain to be fully elucidated, the compound's ability to inhibit specific metabolic pathways may contribute to its antitumor activity. Further research is necessary to explore its efficacy in various cancer models and to identify the specific cancer types it may affect.
This compound's biological activity can be attributed to its ability to interact with various biological targets:
- Cytochrome P450 Enzymes : The inhibition of CYP1A2 and CYP2C19 suggests a role in altering drug metabolism.
- Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 7-Chloroimidazo[1,2-a]pyridine-3-carboxylate | 67107280 | Chlorine at the 7-position |
| Ethyl 5-Bromoimidazo[1,2-a]pyridine-3-carboxylate | 885271-51-2 | Bromine substitution instead of chlorine |
| Ethyl Imidazo[1,2-a]pyridine-3-carboxylate | Not specified | Lacks halogen substitution |
This compound stands out due to its specific chlorine substitution pattern and demonstrated biological activity against certain cytochrome P450 enzymes, making it particularly interesting for pharmaceutical applications compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study reported that this compound effectively inhibited CYP1A2 and CYP2C19 at low micromolar concentrations, indicating strong potential for drug development aimed at enhancing therapeutic efficacy while minimizing adverse effects associated with drug metabolism alterations.
- Anticancer Research : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved are under investigation but suggest interference with critical signaling pathways that regulate cell growth and survival.
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption characteristics in animal models, supporting further development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes starting with halogenation or cyclization reactions. A common approach includes:
Q. Optimization strategies :
- Use continuous flow reactors to enhance yield and control exothermic reactions .
- Adjust solvent polarity (e.g., THF vs. DMF) to influence regioselectivity and minimize byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo-pyridine core and substituent positions. For example, the ethyl ester group appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as halogen bonding from the chloro substituent .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 255.06) and fragmentation patterns .
Advanced Research Questions
Q. How does the chloro substituent influence reaction pathways and regioselectivity in derivatization?
The 5-chloro group acts as a directing group, favoring electrophilic substitution at the 7-position due to its electron-withdrawing effect. Key findings:
- Suzuki coupling : The chloro group enables Pd-catalyzed cross-coupling with aryl boronic acids at the 7-position .
- Hydrolysis : The ester group can be selectively hydrolyzed to a carboxylic acid without disrupting the chloro substituent .
Table 1 : Reactivity comparison of substituents in imidazo-pyridines
| Substituent | Preferred Reaction Site | Yield (%) |
|---|---|---|
| 5-Cl | C7 | 85–92 |
| 5-NO₂ | C6 | 70–78 |
| 5-CH₃ | C4 | 65–72 |
Q. What mechanistic insights explain its biological activity as a kinase inhibitor?
The compound inhibits kinases (e.g., PI3K, EGFR) through:
- Competitive binding : The chloro group and pyridine nitrogen form hydrogen bonds with ATP-binding pockets .
- Conformational effects : The ethyl ester enhances lipophilicity, improving membrane permeability in cell-based assays .
Q. Methodological recommendations :
- Use surface plasmon resonance (SPR) to quantify binding affinity (KD values).
- Perform molecular dynamics simulations to map interactions with kinase activation loops .
Q. How can computational models predict structure-activity relationships (SAR) for derivatives?
- Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., chloro substituent’s σ-hole for halogen bonding) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values in kinase inhibition .
Example : A QSAR study showed that 5-Cl derivatives exhibit 3.2-fold higher activity than 5-CH₃ analogs due to enhanced electrostatic interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility How to address them experimentally?
- Issue : Solubility ranges from 0.5 mg/mL (aqueous buffer) to 25 mg/mL (DMSO) across studies .
- Resolution : Standardize measurement conditions (pH 7.4, 25°C) using HPLC-UV with a calibration curve. Recent studies confirm DMSO solubility >20 mg/mL, aligning with lipophilicity (logP = 2.1) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
